Bombinin H2

Description

Properties

Molecular Formula |

C91H165N23O21 |

|---|---|

Molecular Weight |

1917.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C91H165N23O21/c1-22-54(18)72(94)88(132)113-76(56(20)24-3)90(134)100-45-71(120)114-35-29-32-66(114)87(131)111-74(53(16)17)91(135)109-61(37-48(6)7)80(124)98-43-69(118)103-63(39-50(10)11)85(129)110-73(52(14)15)89(133)99-44-70(119)104-65(46-115)86(130)101-57(21)78(122)107-60(36-47(4)5)79(123)97-41-67(116)96-42-68(117)102-62(38-49(8)9)83(127)108-64(40-51(12)13)84(128)106-58(30-25-27-33-92)81(125)105-59(31-26-28-34-93)82(126)112-75(77(95)121)55(19)23-2/h47-66,72-76,115H,22-46,92-94H2,1-21H3,(H2,95,121)(H,96,116)(H,97,123)(H,98,124)(H,99,133)(H,100,134)(H,101,130)(H,102,117)(H,103,118)(H,104,119)(H,105,125)(H,106,128)(H,107,122)(H,108,127)(H,109,135)(H,110,129)(H,111,131)(H,112,126)(H,113,132)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-,74-,75-,76-/m0/s1 |

InChI Key |

SQFPIKBKAMXQLN-LTZQJBPESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

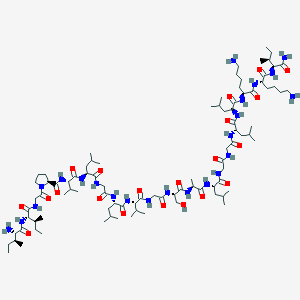

Bombinin H2 peptide sequence and structure

An In-Depth Technical Guide to the Bombinin H2 Peptide

Introduction

This compound is a member of the bombinin H family of antimicrobial peptides (AMPs), which are characterized by their hydrophobic and hemolytic properties[1]. These peptides are a crucial component of the innate immune system of amphibians, particularly those of the Bombina genus, such as the European yellow-bellied toad (Bombina variegata)[2][3]. Isolated from skin secretions, this compound and its related peptides represent a defense mechanism against a broad spectrum of microorganisms[2][4]. The bombinin H family is notable for the presence of diastereomers, where some members contain a D-amino acid at the second position[1][2][4]. This compound, containing L-isoleucine at this position, and its counterpart Bombinin H4, which has D-allo-isoleucine, have been subjects of research to understand the structure-function relationships of these fascinating molecules[2][3]. This guide provides a comprehensive overview of the sequence, structure, and experimental analysis of this compound for researchers and drug development professionals.

Peptide Sequence and Physicochemical Properties

The primary structure of this compound is a 20-residue peptide chain. A significant feature is its amidation at the C-terminus, a common characteristic of many AMPs that enhances stability and activity. The peptide is rich in glycine (25%) and hydrophobic residues, which are critical for its structural polymorphism and interaction with microbial membranes[2][3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Amino Acid Sequence | Ile-Ile-Gly-Pro-Val-Leu-Gly-Leu-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Leu-Lys-Lys-Ile-NH₂ | [5] |

| Abbreviation | IIGPVLGLVGSALGGLLKKI-NH₂ | [5] |

| Molecular Formula | C₉₁H₁₆₅N₂₃O₂₁ | [5] |

| Molecular Weight | 1917.43 Da | [5] |

| Origin | Skin secretion of Bombina variegata | [2][3] |

Peptide Structure

The structure of this compound is highly dependent on its environment, a phenomenon known as structural polymorphism[2][3]. This adaptability is key to its biological function.

Secondary Structure

In an aqueous solution, this compound typically adopts a disordered or random coil conformation[6][7]. However, upon interaction with a hydrophobic environment that mimics a biological membrane, such as trifluoroethanol (TFE) solutions or lipid micelles (SDS, DPC), it undergoes a significant conformational change[2][6]. Under these conditions, the peptide folds into a predominantly α-helical structure[2][6][7]. This transition is a critical step in its mechanism of action.

Circular Dichroism (CD) spectroscopy is the primary method used to analyze these conformational changes. In a TFE/NH₄Ac solution, the CD spectrum of bombinin peptides shows characteristic positive peaks around 193 nm and negative peaks at 208 nm and 222 nm, which is indicative of a high α-helical content[6]. In contrast, the spectrum in an aqueous buffer shows features of a random coil[6].

Table 2: Secondary Structure of Bombinin H Peptides in Different Environments

| Environment | Dominant Conformation | Experimental Method | Source |

| Aqueous Solution (e.g., 10 mM NH₄Ac) | Random Coil | Circular Dichroism | [6] |

| Membrane-Mimetic (e.g., 50% TFE, SDS) | α-Helical | Circular Dichroism, NMR | [2][6] |

Tertiary Structure

The tertiary structure of this compound in a membrane-mimetic environment has been determined using Nuclear Magnetic Resonance (NMR) spectroscopy[2][3]. The resulting α-helix is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. One side of the helix features a "glycine ridge," which may facilitate helix-helix interactions, potentially leading to peptide self-aggregation and the formation of pores or channels in the target membrane[2][3]. Molecular dynamics simulations suggest that in solution, the peptide can exist in various states, including a single-helix or a bent helix-loop-helix conformation, before self-associating into larger aggregates[7].

Experimental Protocols

The study of this compound involves its synthesis, purification, and characterization using various biochemical and biophysical techniques.

Peptide Synthesis

Sufficient quantities of this compound for research are produced via chemical synthesis.

-

Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method[6][8].

-

Procedure:

-

The synthesis is performed on a resin, such as MBHA resin, using an automated peptide synthesizer[6][8].

-

Amino acids are coupled sequentially to build the peptide chain according to the known sequence.

-

Upon completion of the synthesis, the peptide is cleaved from the resin, and protecting groups are removed. This is typically achieved by stirring the resin-bound peptide in a cleavage cocktail (e.g., containing trifluoroacetic acid) for several hours at room temperature[8].

-

The cleaved peptide is precipitated using cold diethyl ether, washed, and then dissolved in a water/acetonitrile solution before lyophilization to yield the crude peptide powder[8].

-

Peptide Purification and Characterization

The crude synthetic peptide contains impurities that must be removed.

-

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification[6][8][9].

-

Procedure:

-

The crude peptide is dissolved and injected into an RP-HPLC system equipped with a C18 column[8][9].

-

A gradient of increasing organic solvent (e.g., acetonitrile containing 0.1% TFA) in an aqueous solvent (e.g., water containing 0.1% TFA) is used to elute the peptide[9].

-

The peptide's retention is based on its hydrophobicity. More hydrophobic impurities are retained longer on the column.

-

Elution is monitored by UV absorbance, typically between 210-220 nm[9].

-

Fractions containing the pure peptide are collected, pooled, and lyophilized[8].

-

-

Characterization: The purity and identity of the final product are confirmed using analytical HPLC and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to verify the correct molecular mass[6][8].

Structural Analysis

-

Method: Circular Dichroism (CD) Spectroscopy is used to determine the secondary structure.

-

Procedure:

-

Purified peptide samples are prepared at a specific concentration (e.g., 50 μM) in different solvents: an aqueous buffer (e.g., 10 mM ammonium acetate, NH₄Ac) to simulate a physiological environment and a membrane-mimetic solvent (e.g., 50% TFE in 10 mM NH₄Ac)[6][8].

-

Samples are loaded into a quartz cuvette (e.g., 1 mm path length)[6][8].

-

CD spectra are recorded over a wavelength range of 190–260 nm at room temperature[6].

-

The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil conformations.

-

Biological Activity and Signaling

This compound exhibits a range of biological activities, primarily centered on its ability to disrupt cell membranes.

Antimicrobial and Hemolytic Activity

This compound is active against various Gram-positive and Gram-negative bacteria[4]. However, compared to other bombinin peptides, the H-class peptides generally show lower bactericidal activity but are significantly more hemolytic (capable of lysing red blood cells)[3][4]. This cytotoxicity is a key consideration for its therapeutic potential. Recent studies have also investigated its efficacy against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and its ability to inhibit biofilm formation[6].

Anticancer Activity

Emerging research indicates that this compound possesses selective cytotoxicity against certain cancer cells, such as non-small cell lung carcinoma lines[10][11]. This selectivity is thought to be related to differences in the membrane composition between cancerous and non-cancerous cells[10][11].

Mechanism of Action: Membrane Disruption

The primary mechanism of action for this compound does not involve specific intracellular signaling pathways but rather direct physical disruption of the cell membrane[6]. The process is believed to follow a multi-step model:

-

Electrostatic Attraction: The positively charged lysine residues (Lys¹⁸, Lys¹⁹) on the peptide are attracted to the negatively charged components of microbial membranes (e.g., phospholipids like phosphatidylglycerol).

-

Conformational Change: Upon association with the membrane, the peptide transitions from a random coil to an amphipathic α-helix[2][7].

-

Membrane Insertion and Disruption: The hydrophobic face of the helix inserts into the lipid bilayer, disrupting its integrity. This may occur through various models, such as the "barrel-stave" or "carpet" model, leading to pore formation, increased membrane permeability, and ultimately, cell death[6].

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and analysis of this compound.

Caption: Workflow for this compound synthesis, purification, and analysis.

Proposed Mechanism of Action

This diagram outlines the proposed mechanism by which this compound disrupts a bacterial cell membrane.

Caption: Mechanism of this compound-induced bacterial membrane disruption.

References

- 1. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structures of the glycine-rich diastereomeric peptides this compound and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. pure.qub.ac.uk [pure.qub.ac.uk]

- 9. bachem.com [bachem.com]

- 10. researchgate.net [researchgate.net]

- 11. iris.uniroma1.it [iris.uniroma1.it]

Bombinin H2: A Technical Guide to its Antimicrobial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H2 is a member of the bombinin H family of antimicrobial peptides (AMPs), which are isolated from the skin secretions of the European yellow-bellied toad, Bombina variegata.[1] These peptides represent a crucial component of the innate immune system of these amphibians, providing a first line of defense against a broad range of pathogenic microorganisms. This compound and its diastereomer, Bombinin H4, have garnered significant interest within the scientific community due to their potent antimicrobial properties and unique structural features. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, details the experimental protocols used for its characterization, and elucidates its proposed mechanism of action.

Antimicrobial Spectrum of this compound

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The table below summarizes the MIC values of this compound against a panel of bacterial strains.

| Microorganism | Strain | MIC (μM) |

| Gram-positive Bacteria | ||

| Staphylococcus aureus | ATCC 29213 | 12.5 |

| Staphylococcus aureus | Cowan I | 25 |

| Staphylococcus epidermidis | ATCC 12228 | 12.5 |

| Enterococcus faecalis | ATCC 29212 | 50 |

| Gram-negative Bacteria | ||

| Escherichia coli | ATCC 25922 | >50 |

| Pseudomonas aeruginosa | ATCC 27853 | >50 |

Data sourced from Mangoni et al. (2008).

Experimental Protocols

The determination of the antimicrobial activity of this compound and the elucidation of its mechanism of action involve a series of well-defined experimental protocols.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound is determined using the microbroth dilution method.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Methodology:

-

Bacterial Preparation: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units/mL).

-

Peptide Dilution: this compound is serially diluted in the same broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. The optical density at 600 nm (OD600) can be measured using a microplate reader for a quantitative assessment of growth inhibition.

Membrane Permeabilization Assays

The ability of this compound to disrupt the integrity of bacterial cell membranes is a key aspect of its mechanism of action. This is often assessed using fluorescent probes.

Outer Membrane Permeabilization Assay (NPN Uptake):

-

Principle: 1-N-phenylnaphthylamine (NPN) is a hydrophobic fluorescent probe that fluoresces weakly in an aqueous environment but strongly when it enters the hydrophobic interior of a membrane. Disruption of the outer membrane of Gram-negative bacteria by this compound allows NPN to enter and bind to the cytoplasmic membrane, resulting in an increase in fluorescence.

-

Methodology:

-

Bacterial cells are washed and resuspended in a buffer (e.g., HEPES).

-

NPN is added to the bacterial suspension.

-

This compound is added at various concentrations.

-

The increase in fluorescence is monitored over time using a fluorometer.

-

Inner Membrane Permeabilization Assay (Propidium Iodide Uptake):

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the inner membrane is compromised by this compound, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.

-

Methodology:

-

Bacterial cells are washed and resuspended in a suitable buffer.

-

This compound is added to the cell suspension.

-

PI is added, and the fluorescence is measured using a fluorometer or flow cytometer.

-

Mechanism of Action: Pore Formation

The primary mechanism of action of this compound is believed to be the disruption of the bacterial cell membrane through the formation of pores.[2] This leads to the leakage of essential ions and metabolites, ultimately causing cell death. While a classical signaling pathway is not involved, the physical interaction and subsequent disruption can be visualized as a sequential process.

Proposed Pore Formation Mechanism by this compound

Caption: Proposed mechanism of this compound-induced pore formation in bacterial membranes.

Studies have suggested that this compound peptides initially bind to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, through electrostatic interactions. Following this initial binding, the hydrophobic residues of the peptide insert into the lipid bilayer. This insertion is followed by the aggregation and oligomerization of several peptide molecules to form transmembrane pores. The estimated diameter of the pores formed by this compound is approximately 1.94 nm.[2]

Conclusion

This compound is a potent antimicrobial peptide with a broad spectrum of activity against various bacterial pathogens. Its mechanism of action, centered around the disruption of the cell membrane via pore formation, makes it an attractive candidate for the development of novel antimicrobial agents, particularly in an era of increasing antibiotic resistance. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other related antimicrobial peptides. Further research into the structure-activity relationship of this compound and its interactions with microbial membranes will be crucial for optimizing its therapeutic potential.

References

Bombinin H2: A Technical Whitepaper on its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H2 is a member of the bombinin family of antimicrobial peptides (AMPs) isolated from the skin secretions of the European fire-bellied toad, Bombina variegata.[1][2] Like many AMPs, this compound has demonstrated cytotoxic effects against various cell types. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, with a focus on its effects on non-small cell lung carcinoma (NSCLC). This document summarizes the available quantitative data, details relevant experimental protocols, and explores the putative mechanisms of action. While research indicates that this compound exhibits cytotoxicity against cancer cell lines, its lack of selectivity compared to other peptides in the same family, such as Bombinin H4, currently limits its therapeutic potential.[3] Further research is required to fully elucidate its specific signaling pathways and in vivo efficacy.

Introduction to this compound

This compound is a hydrophobic, glycine-rich peptide.[2] The bombinin family of peptides, including the "H" subfamily (denoting hydrophobic and hemolytic), are key components of the amphibian's innate immune system.[1] The general mechanism of action for many antimicrobial and anticancer peptides involves interaction with and disruption of the cell membrane.[3] The distinct physicochemical properties of cancer cell membranes, such as increased negative charge and altered fluidity, are thought to facilitate the selective action of some of these peptides.[3]

In Vitro Anticancer Activity

Studies have investigated the cytotoxic effects of this compound on non-small cell lung carcinoma (NSCLC) cell lines, A549 and Calu-3, as well as the non-cancerous bronchial epithelial cell line, Beas-2B.[3]

Quantitative Data on Cytotoxicity

While specific IC50 values for this compound are not extensively reported in the available literature, studies have identified concentration ranges that induce significant cell death. The data underscores a lack of cancer cell-specific cytotoxicity for this compound.

| Cell Line | Cell Type | This compound Concentration for Significant Cell Death (p ≤ 0.05) | Selective Cytotoxicity | Reference |

| A549 | Non-Small Cell Lung Carcinoma | 12.5 µM to 50 µM | No | [3] |

| Calu-3 | Non-Small Cell Lung Carcinoma | 50 µM and 100 µM (p ≤ 0.001) | No | [3] |

| Beas-2B | Non-Cancerous Bronchial Epithelium | 12.5 µM to 100 µM | No | [3] |

Table 1: Cytotoxicity of this compound on Human Lung Cell Lines

Mechanism of Action

The precise signaling pathways activated by this compound in cancer cells remain to be fully elucidated. However, based on the general understanding of antimicrobial peptides and related bombinins, a multi-faceted mechanism can be hypothesized.

Membrane Interaction and Disruption

The primary mechanism of action for many cationic and amphipathic peptides is the electrostatic interaction with the negatively charged cancer cell membrane, leading to membrane destabilization and pore formation.[3][4] This disruption of the cell membrane results in leakage of cellular contents and ultimately, cell death.

Induction of Apoptosis

While membrane lysis is a primary mechanism for many AMPs, some can also induce programmed cell death, or apoptosis. A recent study on a related peptide, Bombinin-BO1, found that it induces apoptosis in hepatocellular carcinoma cells by targeting the HSP90A-Cdc37-CDK1 axis.[5] It is plausible that this compound could trigger similar intracellular signaling cascades, although this has not been experimentally verified.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's cytotoxic and hemolytic properties.

CellTox™ Green Cytotoxicity Assay

This assay measures the integrity of the cell membrane. A proprietary dye that is excluded from viable cells binds to the DNA of cells with compromised membranes, resulting in a fluorescent signal that is proportional to the number of dead cells.

Materials:

-

CellTox™ Green Dye (Promega)

-

Phenol-free, serum-free cell culture medium

-

96-well plates

-

Cancer and normal cell lines

-

This compound peptide solutions of varying concentrations

Protocol:

-

Prepare a cell suspension in phenol-free, serum-free medium.

-

Add CellTox™ Green Dye to the cell suspension at a ratio of 1:1000.

-

Use this cell/dye mixture to dilute the this compound peptide to the desired final concentrations (e.g., 1.5 µM to 100 µM).

-

Plate the cell/dye/peptide mixture into 96-well plates.

-

Incubate the plates at 37°C in a 5% CO2 environment.

-

Measure fluorescence at appropriate time points (e.g., 24, 48, 72 hours) using a plate reader with excitation at ~485 nm and emission at ~520 nm.

Hemolytic Activity Assay

This assay determines the peptide's toxicity to red blood cells. In the case of this compound, it was not tested for hemolytic activity due to its lack of selective cytotoxicity against cancer cells.[3] However, the protocol used for other bombinins in the same study is provided below for reference.

Materials:

-

Human erythrocytes

-

Phosphate-buffered saline (PBS)

-

This compound peptide solutions

-

96-well plates

-

Spectrophotometer

Protocol:

-

Wash human erythrocytes with PBS.

-

Resuspend the erythrocytes in PBS to a final concentration of 1% (v/v).

-

Add 100 µL of the erythrocyte suspension to each well of a 96-well plate.

-

Add 100 µL of the this compound peptide solution at various concentrations to the wells.

-

Use PBS as a negative control (0% hemolysis) and a lytic agent (e.g., Triton X-100) as a positive control (100% hemolysis).

-

Incubate the plate at 37°C for 1 hour.

-

Centrifuge the plate to pellet the intact erythrocytes.

-

Transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

-

Calculate the percentage of hemolysis relative to the positive control.

In Vivo Studies

Currently, there is a lack of published in vivo studies specifically investigating the anticancer properties of this compound. The non-selective cytotoxicity observed in vitro suggests that this compound may have a challenging toxicity profile in animal models.

Conclusion and Future Directions

This compound demonstrates cytotoxic activity against non-small cell lung cancer cell lines. However, its lack of selectivity, as evidenced by its toxicity to non-cancerous cells, is a significant hurdle for its development as a therapeutic agent.[3] Future research should focus on:

-

Structure-Activity Relationship Studies: Modifications to the peptide sequence could enhance its selectivity for cancer cells while reducing its toxicity to normal cells.

-

Elucidation of Signaling Pathways: A deeper understanding of the specific molecular targets and signaling cascades affected by this compound is necessary. Investigating its potential to induce apoptosis through pathways similar to those affected by Bombinin-BO1 would be a valuable starting point.

-

In Vivo Evaluation of Analogs: Should more selective analogs of this compound be developed, in vivo studies in appropriate animal models will be crucial to assess their efficacy and safety.

In its current form, this compound serves as an interesting molecular scaffold and a starting point for the rational design of more potent and selective anticancer peptides.

References

- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structures of the glycine-rich diastereomeric peptides this compound and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bombinin-BO1 induces hepatocellular carcinoma cell-cycle arrest and apoptosis via the HSP90A-Cdc37-CDK1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Conformation of Bombinin H2 in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H2, a cationic antimicrobial peptide isolated from the skin secretions of the European fire-bellied toad (Bombina variegata), exhibits a remarkable environmental-dependent conformational plasticity. In aqueous solution, this compound is largely unstructured, adopting a random coil conformation. However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (SDS) and dodecylphosphocholine (DPC) micelles, it undergoes a significant structural transition to a predominantly α-helical conformation. This guide provides an in-depth technical overview of the structural studies on this compound in solution, detailing the experimental methodologies and summarizing the key quantitative findings.

Conformational States of this compound

The structural conformation of this compound is highly sensitive to its environment. While largely disordered in aqueous solutions, it readily adopts a helical structure in membrane-mimetic environments. This conformational flexibility is likely crucial for its biological function, allowing it to remain inactive in the host's aqueous environment and adopt its active, membrane-disrupting conformation upon encountering microbial membranes.

Aqueous Solution

In aqueous solution, this compound exists as a largely disordered peptide.[1] Molecular dynamics (MD) simulations suggest that in its monomeric form, the peptide preferentially adopts a compact helix-loop-helix conformation.[2][3] At higher concentrations, this compound has a tendency to self-associate into aggregates.[2][3] Within these aggregates, the peptides provide an amphipathic environment for each other that mimics a water-membrane interface, which in turn promotes the formation of a more stable single-helix structure.[2][3]

Membrane-Mimicking Environments

In the presence of membrane mimetics like SDS and DPC micelles, this compound undergoes a distinct conformational change to a predominantly α-helical structure.[4] This induced folding is a common feature of many antimicrobial peptides and is thought to be a critical step in their mechanism of action. The helical conformation allows the peptide to insert into and disrupt the microbial cell membrane.

Experimental Methodologies

The structural characterization of this compound in solution has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Molecular Dynamics (MD) simulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in determining the high-resolution three-dimensional structure of this compound in membrane-mimicking environments.

-

Sample Preparation: Synthetic this compound is dissolved in a buffered solution (e.g., 20 mM phosphate buffer, pH 6.0) containing deuterated membrane mimetics such as SDS-d25 or DPC-d38. The peptide concentration is typically in the range of 1-2 mM. A small percentage of D₂O (5-10%) is added for the lock signal.

-

NMR Experiments: A suite of homonuclear and heteronuclear NMR experiments are performed to obtain sequential assignments and distance/angle restraints. These typically include:

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) to identify spin systems of the amino acid residues.

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) to obtain through-space proton-proton distance restraints. Mixing times for NOESY experiments are typically in the range of 100-200 ms.

-

2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) for peptides that are ¹⁵N-labeled.

-

3D ¹⁵N-edited TOCSY-HSQC and NOESY-HSQC for unambiguous assignment of backbone and side-chain resonances in labeled peptides.

-

-

Data Processing and Structure Calculation: NMR data is processed using software such as NMRPipe. The processed spectra are then used for resonance assignment using programs like SPARKY or CARA. The NOE-derived distance restraints, along with dihedral angle restraints obtained from chemical shifts (using programs like TALOS), are used as input for structure calculation programs such as CYANA or XPLOR-NIH. The final structures are typically refined using a simulated annealing protocol in explicit solvent.

The quality of the NMR-derived structures is assessed by a number of parameters. The following table summarizes the typical structural statistics for this compound in a micellar environment, based on the PDB deposition 2AP7.[5]

| Parameter | Value |

| PDB ID | 2AP7 |

| Environment | DPC micelles |

| Number of NOE restraints | 245 (total) |

| Intra-residue | 85 |

| Sequential ( | i-j |

| Medium-range (1< | i-j |

| Long-range ( | i-j |

| Dihedral angle restraints | 26 (Φ, Ψ) |

| RMSD for backbone atoms (Å) | 0.35 ± 0.11 (for residues 3-19) |

| RMSD for all heavy atoms (Å) | 0.89 ± 0.15 (for residues 3-19) |

| Ramachandran plot (most favored) | 92.5% |

| Ramachandran plot (allowed) | 7.5% |

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring the secondary structure of peptides in solution and any conformational changes that occur upon interaction with different environments.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final peptide concentration for CD measurements is typically in the range of 50-100 µM. For studies in membrane-mimicking environments, the peptide solution is mixed with the desired concentration of micelles (e.g., SDS or DPC).

-

CD Measurements: CD spectra are recorded on a spectropolarimeter in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm). Data is typically collected at room temperature.

-

Data Analysis: The raw CD data (in millidegrees) is converted to mean residue ellipticity [θ] (in deg·cm²·dmol⁻¹). The helical content is then estimated from the mean residue ellipticity at 222 nm using established formulas.

The following table presents representative data for the helical content of this compound in different solution environments as determined by CD spectroscopy.

| Environment | Mean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹) | Estimated α-Helical Content (%) |

| Aqueous Buffer | ~ -2,000 | < 10% |

| SDS Micelles | ~ -18,000 | ~ 50-60% |

| DPC Micelles | ~ -20,000 | ~ 60-70% |

Molecular Dynamics (MD) Simulations

MD simulations provide valuable insights into the dynamic behavior of this compound in solution at an atomic level, complementing the static picture obtained from NMR.

-

System Setup: The initial structure of this compound (either an idealized helix or an NMR-derived structure) is placed in a simulation box. The box is then solvated with a chosen water model (e.g., TIP3P). Ions (e.g., Na⁺ and Cl⁻) are added to neutralize the system and to mimic physiological ionic strength.

-

Simulation Parameters: The simulations are performed using a molecular dynamics package such as GROMACS or AMBER with a suitable force field (e.g., CHARMM27 or AMBER ff14SB). The system is first minimized to remove any steric clashes. This is followed by a period of equilibration, typically in the NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles. The production run is then carried out for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the peptide.

-

Trajectory Analysis: The resulting trajectories are analyzed to study various properties of the peptide, including its secondary structure evolution (using tools like DSSP), root mean square deviation (RMSD) from the initial structure, and interactions with the solvent.

MD simulations provide a wealth of quantitative data. The table below summarizes some key quantitative results from MD simulations of this compound in aqueous solution.[5]

| Parameter | Monomeric this compound in Water | Aggregated this compound in Water |

| Predominant Conformation | Helix-loop-helix | Single α-helix |

| Average α-helical content (%) | ~ 30-40% | ~ 70-80% |

| RMSD of backbone atoms from ideal helix (Å) | Fluctuates between 3-6 Å | Stabilizes around 2-3 Å |

| Simulation Time | 2 µs | 500 ns |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental and computational approaches used to study the structural conformation of this compound.

References

- 1. unipub.uni-graz.at [unipub.uni-graz.at]

- 2. Determination of solution structure and lipid micelle location of an engineered membrane peptide by using one NMR experiment and one sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. moodle2.units.it [moodle2.units.it]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Interaction of Bombinin H2 with Microbial Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H2 is a member of the bombinin H family of antimicrobial peptides (AMPs), which are secreted from the skin of frogs belonging to the Bombina genus.[1][2] These peptides represent a crucial component of the innate immune system of these amphibians. This compound, a mildly cationic and hydrophobic peptide, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4] Its primary mechanism of action involves the direct disruption of the microbial cell membrane's integrity, leading to pore formation and subsequent cell death.[5][6] This technical guide provides a comprehensive overview of the interaction between this compound and microbial membranes, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed mechanisms and workflows.

Physicochemical Properties and Structure of this compound

This compound is a 20-amino-acid peptide with the sequence IIGPVLGLVGSALGGLLKKI-NH2. It is characterized by a high content of hydrophobic residues, particularly glycine (25%), which imparts significant conformational flexibility.[7] In aqueous solutions, this compound tends to be unstructured, but upon interaction with membrane-mimicking environments, such as sodium dodecyl sulfate (SDS) or dodecylphosphocholine (DPC) micelles, it adopts a predominantly α-helical conformation.[7] This amphipathic helical structure is crucial for its membrane-disrupting activity.

Antimicrobial Activity of this compound

This compound demonstrates potent antimicrobial activity against a range of pathogenic bacteria. The efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Peptides against Various Bacterial Strains

| Microorganism | Strain | Peptide | MIC (µM) | MIC (mg/L) | Reference |

| Staphylococcus aureus | NCTC 10788 | BHL-bombinin† | - | 4 | [4] |

| Staphylococcus aureus | ATCC 29213 | This compound | 12.5 | - | [8] |

| Staphylococcus aureus | Cowan I | This compound | 25 | - | [8] |

| Escherichia coli | NCTC 10418 | BHL-bombinin† | - | 16-64 | [4] |

| Pseudomonas aeruginosa | ATCC 27853 | BHL-bombinin† | - | 64 | [4] |

| Staphylococcus aureus | (MRSA) ATCC 12493 | BHL-bombinin† | - | 4-16 | [4] |

† BHL-bombinin is a bombinin-like peptide from Bombina orientalis with potent antimicrobial activity, included here for comparative purposes.[4] Data for specific this compound MICs against a wider range of Gram-negative bacteria is limited in the available literature.

Mechanism of Action: Interaction with the Microbial Membrane

The primary target of this compound is the microbial cell membrane. The proposed mechanism of action involves a multi-step process that culminates in membrane permeabilization and cell death.

Initial Electrostatic Interaction and Membrane Binding

As a cationic peptide, this compound is initially attracted to the negatively charged components of microbial membranes. In Gram-negative bacteria, this includes the lipopolysaccharide (LPS) of the outer membrane, while in Gram-positive bacteria, it is the teichoic acids embedded in the peptidoglycan layer. This initial electrostatic interaction concentrates the peptide at the cell surface.

Insertion and Pore Formation

Following binding, the hydrophobic residues of this compound facilitate its insertion into the lipid bilayer. This insertion disrupts the membrane's structural integrity, leading to the formation of pores. While the precise architecture of the pores formed by this compound has not been definitively elucidated, two primary models are commonly proposed for antimicrobial peptides: the barrel-stave model and the toroidal pore model.[9][10][11]

-

Barrel-Stave Model: In this model, the peptides aggregate and insert into the membrane, forming a pore lined by the hydrophobic faces of the peptides, resembling the staves of a barrel.

-

Toroidal Pore Model: Here, the peptides induce the lipid monolayers to bend inward, creating a pore lined by both the peptides and the lipid head groups.

Experimental evidence suggests that this compound forms heterogeneous and fluctuating nanopores with a calculated diameter of approximately 1.94 nm in artificial bacterial cell membranes.[6] This size is sufficient to allow the leakage of ions and small molecules, leading to the dissipation of the membrane potential and ultimately, cell lysis.

Diagram 1: Proposed Mechanism of this compound Action

Caption: Proposed mechanism of this compound interaction with the microbial membrane.

Quantitative Data on Membrane Interaction

While specific binding affinities of this compound to individual membrane components like LPS and peptidoglycan are not extensively documented, studies on related peptides and the observed pore formation provide some quantitative insights.

Table 2: Quantitative Parameters of this compound Membrane Interaction

| Parameter | Value | Method | Organism/Model System | Reference |

| Pore Diameter | 1.94 nm | Bilayer Lipid Membrane (BLM) Electrophysiology | Artificial Bacterial Model Membrane | [6] |

| LPS Binding Affinity (Kd) of a Bombina maxima peptide | 1.05 x 10-9 M | Biolayer Interferometry (BLI) | E. coli LPS | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with microbial membranes.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of this compound required to inhibit the growth of a specific bacterium.

Materials:

-

This compound peptide stock solution (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)

-

Bacterial strain of interest (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Peptide Dilution: Prepare a serial two-fold dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the prepared bacterial suspension to each well containing the peptide dilutions. This brings the final volume to 100 µL.

-

Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only) on each plate.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Diagram 2: Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Membrane Permeabilization Assay (Calcein Leakage)

This assay measures the ability of this compound to induce leakage from lipid vesicles (liposomes), mimicking the disruption of a cell membrane.

Materials:

-

This compound peptide solution

-

Lipids (e.g., POPC, POPG) to prepare liposomes

-

Calcein (fluorescent dye)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Fluorometer

Procedure:

-

Liposome Preparation:

-

Dissolve lipids in chloroform/methanol.

-

Dry the lipid mixture to a thin film under a stream of nitrogen gas.

-

Hydrate the lipid film with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM).

-

Subject the liposome suspension to several freeze-thaw cycles.

-

Extrude the liposomes through polycarbonate filters of a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).

-

-

Purification: Separate the calcein-loaded liposomes from the unencapsulated calcein using a size-exclusion chromatography column.

-

Leakage Assay:

-

Dilute the purified liposomes in a buffer to a final lipid concentration of 25-50 µM in a cuvette.

-

Add this compound to the liposome suspension at various concentrations.

-

Monitor the increase in calcein fluorescence over time using a fluorometer (excitation wavelength ~495 nm, emission wavelength ~515 nm).

-

-

Data Analysis: The percentage of leakage is calculated using the formula: % Leakage = [(F - F0) / (Fmax - F0)] x 100 where F is the fluorescence at a given time point, F0 is the initial fluorescence before adding the peptide, and Fmax is the maximum fluorescence achieved by adding a detergent (e.g., Triton X-100) to lyse all liposomes.

Measurement of Bacterial Cytoplasmic Membrane Depolarization

This protocol assesses the effect of this compound on the membrane potential of bacterial cells using the voltage-sensitive dye DiSC3(5).

Materials:

-

This compound peptide solution

-

Bacterial strain of interest

-

DiSC3(5) dye

-

HEPES buffer

-

Glucose

-

KCl

-

Valinomycin (as a positive control for depolarization)

-

Fluorometer

Procedure:

-

Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them twice with HEPES buffer. Resuspend the cells in HEPES buffer containing glucose to an OD600 of approximately 0.05.

-

Dye Loading: Add DiSC3(5) to the cell suspension (final concentration typically 0.5-2 µM) and incubate in the dark to allow the dye to accumulate in the polarized cells, which results in fluorescence quenching.

-

Depolarization Measurement:

-

Place the cell suspension in a cuvette in a fluorometer (excitation ~622 nm, emission ~670 nm).

-

Once a stable, quenched fluorescence signal is achieved, add this compound at the desired concentration.

-

Record the increase in fluorescence, which indicates membrane depolarization and release of the dye.

-

-

Control: After the peptide-induced depolarization reaches a plateau, add valinomycin to induce complete depolarization and determine the maximum fluorescence signal.

Diagram 3: Logical Flow of Membrane Interaction Studies

Caption: Logical flow for investigating this compound's interaction with microbial membranes.

Interaction with Specific Membrane Components

Lipopolysaccharide (LPS)

For Gram-negative bacteria, the initial interaction of this compound is with the LPS layer of the outer membrane. The cationic nature of the peptide is attracted to the negatively charged phosphate groups of lipid A and the core oligosaccharide of LPS. This interaction is thought to displace the divalent cations (Mg2+ and Ca2+) that stabilize the LPS layer, thereby disrupting the outer membrane and allowing the peptide to access the inner membrane. While the specific binding affinity of this compound for LPS has not been reported, a peptide isolated from Bombina maxima demonstrated a very high affinity for LPS with a KD of 1.05 x 10-9 M, suggesting that bombinins can have strong interactions with this molecule.[7]

Peptidoglycan

In Gram-positive bacteria, the thick peptidoglycan layer presents a barrier to the cytoplasmic membrane. The interaction of this compound with the negatively charged teichoic and lipoteichoic acids within the peptidoglycan is likely the first step. This interaction may facilitate the transit of the peptide through the peptidoglycan mesh to reach the underlying cell membrane, where it can then exert its disruptive effects.

Intracellular Effects

The primary mode of action of this compound is the disruption of the cell membrane. However, it is plausible that at sub-lethal concentrations, the peptide could translocate across the membrane and interact with intracellular targets. To date, specific intracellular signaling pathways affected by this compound have not been extensively studied and remain an area for future research.

Conclusion

This compound is a potent antimicrobial peptide that targets and disrupts the integrity of microbial membranes. Its amphipathic α-helical structure allows it to bind to and insert into the lipid bilayer, leading to the formation of pores and subsequent leakage of cellular contents. This direct, membrane-centric mechanism of action makes it a promising candidate for the development of new antimicrobial agents that may be less prone to the development of resistance compared to conventional antibiotics that target specific metabolic pathways. Further research is warranted to fully elucidate the specifics of its pore-forming mechanism and to explore its potential therapeutic applications.

References

- 1. Membrane interaction and antibacterial properties of two mildly cationic peptide diastereomers, bombinins H2 and H4, isolated from Bombina skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Structures of the glycine-rich diastereomeric peptides this compound and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Elucidating the Structure of the Antimicrobial Peptide Bombinin H2 using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H2 is a member of the bombinin H family of antimicrobial peptides (AMPs) isolated from the skin secretions of the European fire-bellied toad, Bombina variegata.[1][2] These peptides represent a crucial component of the innate immune system of the frog, providing a first line of defense against a broad spectrum of microbial pathogens. This compound, a 20-residue peptide, is particularly noted for its hydrophobic and hemolytic properties.[2] Understanding the three-dimensional structure of this compound is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents with enhanced antimicrobial efficacy and reduced cytotoxicity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution structures of peptides and proteins in solution, providing insights into their conformation and dynamics under conditions that can mimic their physiological environment.[3] This application note provides a detailed overview of the protocols for determining the structure of this compound in a membrane-mimicking environment using solution NMR.

Structural Insights into this compound

The solution structure of this compound has been determined in the presence of dodecylphosphocholine (DPC) and sodium dodecyl sulfate (SDS) micelles, which serve as mimetics for bacterial membranes.[1][3] In this environment, this compound adopts a predominantly α-helical conformation.[1] A key feature of its structure is a glycine-rich face of the helix, which is thought to be important for peptide-peptide interactions and the formation of pores or channels in the target membrane.[1] The N-terminal region of the peptide is typically more flexible and disordered.[1]

This compound has a naturally occurring diastereomer, Bombinin H4, which differs only in the stereochemistry of the second amino acid (L-Isoleucine in H2 versus D-allo-Isoleucine in H4).[1] Interestingly, this chiral inversion does not significantly alter the overall helical structure of the peptide.[1]

Experimental Protocols

Sample Preparation

A crucial step for successful NMR studies is the preparation of a stable and highly concentrated sample of the peptide in a suitable membrane-mimicking environment.

Materials:

-

Synthesized and purified this compound peptide (purity >95%)

-

Dodecylphosphocholine (DPC) or Sodium dodecyl sulfate (SDS)

-

Phosphate buffer (e.g., 20 mM sodium phosphate, pH 6.0)

-

Deuterium oxide (D₂O)

-

5 mm NMR tubes

Protocol:

-

Peptide Dissolution: Dissolve the lyophilized this compound peptide in the phosphate buffer to a final concentration of 1-2 mM.

-

Micelle Preparation: Prepare a stock solution of either DPC or SDS in the same phosphate buffer at a concentration well above its critical micelle concentration (CMC). For DPC, a concentration of 100-150 mM is typically used.

-

Peptide-Micelle Complex Formation: Slowly add the detergent stock solution to the peptide solution while gently vortexing. The final peptide-to-detergent molar ratio should be optimized, but a ratio of 1:50 to 1:100 is a good starting point.

-

Solvent Exchange: Add D₂O to the final sample to a concentration of 5-10% (v/v) for the NMR lock.

-

Sample Transfer: Transfer the final sample (typically 500-600 µL) into a clean, high-quality 5 mm NMR tube.

-

Equilibration: Allow the sample to equilibrate at the desired experimental temperature (e.g., 298 K) for at least 30 minutes before starting the NMR experiments.

NMR Data Acquisition

A series of one- and two-dimensional NMR experiments are required to obtain the necessary structural restraints.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Experiments:

-

¹H 1D Spectrum: Acquire a one-dimensional proton spectrum to assess the overall sample quality, including signal dispersion and the absence of significant aggregation.

-

2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of the individual amino acid residues. A mixing time of 60-80 ms is typically used.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for obtaining distance restraints between protons that are close in space (< 5 Å). A series of NOESY spectra with different mixing times (e.g., 100, 150, 200 ms) should be acquired to build up the NOE cross-peaks and for quantitative analysis.

-

2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): This experiment provides through-bond correlations between adjacent protons and is used to measure scalar coupling constants (J-couplings), which give information about dihedral angles.

-

(Optional) ¹⁵N-HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled with ¹⁵N, a ¹⁵N-HSQC spectrum provides excellent signal dispersion and is the starting point for heteronuclear assignment experiments.

NMR Data Processing and Analysis

The acquired NMR data must be processed and analyzed to extract the structural restraints.

Software:

-

NMR data processing software (e.g., TopSpin, NMRPipe)

-

NMR data analysis and assignment software (e.g., CARA, Sparky)

Protocol:

-

Data Processing: Process the raw NMR data by applying appropriate window functions, Fourier transformation, and baseline correction.

-

Resonance Assignment: Use the TOCSY and NOESY spectra to perform sequence-specific assignment of the proton resonances. The process starts by identifying the unique spin systems in the TOCSY spectrum and then connecting them in the correct sequence using the sequential dαN(i, i+1) NOE connectivities in the NOESY spectrum.

-

NOE Cross-Peak Integration and Classification: Integrate the volumes of the NOE cross-peaks in the NOESY spectra. Based on the intensities, classify the NOEs into strong (1.8-2.7 Å), medium (1.8-3.3 Å), and weak (1.8-5.0 Å) distance restraints.

-

Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from the DQF-COSY spectrum. Use the Karplus equation to derive dihedral angle (φ) restraints.

Structure Calculation and Refinement

The final step is to use the collected structural restraints to calculate a family of 3D structures that are consistent with the experimental data.

Software:

-

Structure calculation software (e.g., CYANA, XPLOR-NIH, CNS)

-

Structure visualization software (e.g., PyMOL, Chimera)

Protocol:

-

Input Files: Prepare the input files for the structure calculation software, including the amino acid sequence, the list of distance restraints (NOEs), and the dihedral angle restraints.

-

Structure Calculation: Perform the structure calculation using a simulated annealing protocol. Typically, a large number of initial random structures are generated and then folded in the presence of the experimental restraints.

-

Structure Ensemble Analysis: The result of the calculation is an ensemble of low-energy structures. Analyze the ensemble for convergence by calculating the root-mean-square deviation (RMSD) of the backbone atoms.

-

Structure Validation: Validate the quality of the final structures using programs like PROCHECK-NMR, which assess the stereochemical quality of the protein structure.

-

Deposition: Deposit the final coordinates and experimental restraints in a public database such as the Protein Data Bank (PDB) and the Biological Magnetic Resonance Bank (BMRB). The PDB accession code for this compound is 2AP7.[3]

Data Presentation

The following table presents representative ¹H and ¹³Cα chemical shift assignments for Bombinin H4 (BMRB ID: 6775), a close diastereomer of this compound, in DPC micelles. These values are crucial for the initial stages of NMR data analysis and resonance assignment.

| Residue | ¹Hα (ppm) | ¹³Cα (ppm) |

| Ile1 | 4.15 | 60.1 |

| aIle2 | 4.21 | 59.8 |

| Gly3 | 3.98, 3.86 | 45.3 |

| Pro4 | 4.41 | 63.2 |

| Val5 | 4.01 | 62.3 |

| Leu6 | 4.23 | 55.4 |

| Gly7 | 3.95, 3.83 | 45.2 |

| Leu8 | 4.25 | 55.5 |

| Val9 | 4.03 | 62.4 |

| Gly10 | 3.97, 3.85 | 45.4 |

| Ser11 | 4.31 | 58.5 |

| Ala12 | 4.28 | 52.7 |

| Leu13 | 4.26 | 55.6 |

| Gly14 | 3.96, 3.84 | 45.3 |

| Gly15 | 3.94, 3.82 | 45.2 |

| Leu16 | 4.27 | 55.7 |

| Leu17 | 4.29 | 55.8 |

| Lys18 | 4.22 | 56.5 |

| Lys19 | 4.20 | 56.4 |

| Ile20 | 4.18 | 61.5 |

Visualizations

Caption: Experimental workflow for this compound structure determination.

Caption: Proposed mechanism of action for this compound.

Conclusion

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of antimicrobial peptides like this compound in membrane-mimicking environments. The detailed protocols and data presented in this application note provide a comprehensive guide for researchers aiming to structurally characterize this compound and other AMPs. A thorough understanding of the structure-function relationship of these peptides is essential for the development of new and effective antimicrobial drugs to combat the growing threat of antibiotic resistance.

References

Bombinin H2: In Vitro Efficacy Against Gram-Positive Bacteria - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro testing methodologies for evaluating the antimicrobial activity of Bombinin H2 against a panel of clinically relevant Gram-positive bacteria. Detailed protocols for key experiments are provided to ensure reproducibility and accurate assessment of the peptide's therapeutic potential.

Introduction to this compound

This compound is a member of the bombinin H family of antimicrobial peptides (AMPs), which are isolated from the skin secretions of the yellow-bellied toad, Bombina variegata.[1][2] These peptides represent a crucial component of the amphibian's innate immune system, offering protection against a broad spectrum of microbial pathogens. This compound is a cationic and amphipathic peptide, characteristics that are central to its antimicrobial mechanism of action, which primarily involves the disruption of bacterial cell membranes.[1][2]

Mechanism of Action: Targeting the Bacterial Membrane

The primary mode of action of this compound against Gram-positive bacteria is the permeabilization of the cell membrane.[2] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell envelope, such as teichoic acids. Upon accumulation on the bacterial surface, this compound peptides are thought to insert into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane integrity results in the leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell death.

Quantitative Antimicrobial Activity

The in vitro efficacy of this compound has been quantified against a range of Gram-positive bacteria, including strains of clinical significance. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters used to assess antimicrobial activity.

| Gram-Positive Bacterium | Strain | MIC (µM) | MBC (µM) |

| Staphylococcus aureus | ATCC 29213 | 12.5 | 50 |

| Staphylococcus aureus | Cowan I | 12.5 | 50 |

| Staphylococcus aureus | Clinical Isolate 8 | 12.5 | >50 |

| Staphylococcus aureus | MRSA ATCC 43300 | 25 | >50 |

| Staphylococcus epidermidis | Clinical Isolate 18 | 25 | >50 |

| Enterococcus faecalis | Clinical Isolate 9546 | 50 | >50 |

Data compiled from Coccia et al., 2011.[2]

Experimental Protocols

Detailed methodologies for the in vitro evaluation of this compound are provided below. Adherence to these protocols is crucial for obtaining reliable and reproducible data.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound.

Materials:

-

This compound (lyophilized powder)

-

Gram-positive bacterial strains

-

Mueller-Hinton Broth (MHB)

-

Mueller-Hinton Agar (MHA)

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Peptide Preparation: Dissolve this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution. Perform serial two-fold dilutions in MHB in a 96-well plate to achieve the desired concentration range.

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an MHA plate. Inoculate a few colonies into MHB and incubate at 37°C until the culture reaches the logarithmic growth phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using sterile saline or MHB. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (bacteria without peptide) and a negative control (MHB only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

-

MBC Determination: To determine the MBC, take an aliquot from each well that shows no visible growth and plate it onto an MHA plate. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial count.

Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic activity of this compound over time.

Materials:

-

This compound

-

Log-phase culture of the Gram-positive bacterium

-

MHB

-

Sterile culture tubes

-

Sterile saline

-

MHA plates

-

Incubator (37°C)

-

Shaker

Procedure:

-

Inoculum Preparation: Prepare a log-phase bacterial culture in MHB with a starting concentration of approximately 5 x 10⁵ CFU/mL.

-

Exposure to Peptide: Add this compound to the bacterial culture at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control without the peptide.

-

Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw aliquots from each tube.

-

Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them on MHA plates.

-

Incubation and Colony Counting: Incubate the plates at 37°C for 24 hours and then count the number of colony-forming units (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound and the control. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.

Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay assesses the ability of this compound to disrupt the bacterial cell membrane using the fluorescent dye propidium iodide (PI).

Materials:

-

This compound

-

Mid-log phase culture of the Gram-positive bacterium

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) stock solution

-

Black, clear-bottom 96-well plates

-

Fluorometric microplate reader

Procedure:

-

Bacterial Preparation: Harvest mid-log phase bacteria by centrifugation, wash twice with PBS, and resuspend in PBS to a desired optical density (e.g., OD₆₀₀ of 0.2).

-

Assay Setup: Add the bacterial suspension to the wells of a black, clear-bottom 96-well plate. Add PI to each well to a final concentration of 10 µM.

-

Peptide Addition: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the wells. Include a negative control (no peptide) and a positive control (e.g., 70% ethanol) for maximum permeabilization.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. Record measurements at regular intervals for a specified duration (e.g., 60 minutes).

-

Data Analysis: Plot the fluorescence intensity over time for each concentration of this compound. An increase in fluorescence indicates membrane permeabilization.

Conclusion

This compound demonstrates significant in vitro activity against a range of Gram-positive bacteria, including antibiotic-resistant strains. Its membrane-targeting mechanism of action makes it a promising candidate for further investigation as a potential therapeutic agent. The protocols outlined in these application notes provide a standardized framework for researchers to evaluate the antimicrobial properties of this compound and other antimicrobial peptides.

References

Application Notes and Protocols: Assessing Bombinin H2 Efficacy in a Lung Cancer Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H2 is a member of the bombinin family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of the European fire-bellied toad, Bombina bombina. Like many AMPs, this compound has demonstrated broad-spectrum antimicrobial activity. Recent research has explored the potential of various AMPs as anticancer agents due to their ability to selectively target and disrupt the membranes of cancer cells. This document provides detailed application notes and protocols for assessing the efficacy of this compound in a lung cancer model, based on available preclinical data. The provided protocols are standardized methodologies intended to serve as a foundation for further investigation into the therapeutic potential of this compound.

Data Presentation: In Vitro Cytotoxicity of this compound

The following tables summarize the cytotoxic effects of this compound on non-small cell lung carcinoma (NSCLC) cell lines (A549 and Calu-3) and a non-cancerous human bronchial epithelial cell line (Beas-2B). Data is derived from a study by Swithenbank et al. (2020).[1][2][3]

Table 1: Cytotoxicity of this compound on A549 Lung Cancer Cells

| Concentration (µM) | % Cell Death (relative to untreated control) | Statistical Significance (p-value) |

| 12.5 | Significant | ≤ 0.05 |

| 25 | Significant | ≤ 0.05 |

| 50 | Significant | ≤ 0.05 |

| 100 | Not reported | Not reported |

Table 2: Cytotoxicity of this compound on Calu-3 Lung Cancer Cells

| Concentration (µM) | % Cell Death (relative to untreated control) | Statistical Significance (p-value) |

| 12.5 | Not significant | > 0.05 |

| 25 | Not significant | > 0.05 |

| 50 | Significant | ≤ 0.001 |

| 100 | Significant | ≤ 0.001 |

Table 3: Cytotoxicity of this compound on Beas-2B Normal Lung Epithelial Cells

| Concentration (µM) | % Cell Death (relative to untreated control) | Statistical Significance (p-value) |

| 12.5 | Significant | ≤ 0.05 |

| 25 | Significant | ≤ 0.05 |

| 50 | Significant | ≤ 0.05 |

| 100 | Significant | ≤ 0.05 |

Note: The available data indicates that while this compound exhibits cytotoxic effects on lung cancer cell lines, it also affects non-cancerous lung cells, suggesting a lack of selective cytotoxicity.[1]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on lung cancer cells.

Materials:

-

Lung cancer cell lines (e.g., A549, Calu-3)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound (lyophilized powder)

-

Phosphate Buffered Saline (PBS), sterile

-

MTT reagent (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in sterile water or an appropriate solvent.

-

Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with solvent, if applicable) and an untreated control (medium only).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well.

-

Add 100 µL of MTT solvent to each well.

-

Cover the plate and agitate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis and necrosis in this compound-treated lung cancer cells via flow cytometry.

Materials:

-

Lung cancer cells

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with various concentrations of this compound as described in the cell viability assay protocol.

-

-

Cell Harvesting:

-

After treatment, collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-FITC positive, PI negative cells are considered early apoptotic. Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

-

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of lung cancer cells.

Materials:

-

Lung cancer cells

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Create a Confluent Monolayer:

-

Seed cells in a 6-well plate and grow until they form a confluent monolayer.

-

-

Create the "Wound":

-

Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

-

-

Treatment and Imaging:

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing a sub-lethal concentration of this compound (determined from the viability assay).

-

Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).

-

-

Data Analysis:

-

Measure the width of the scratch at different time points. The rate of wound closure is indicative of cell migration.

-

Cell Invasion Assay (Transwell Assay)

This assay evaluates the effect of this compound on the invasive potential of lung cancer cells.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel

-

Serum-free medium

-

Complete medium with FBS (as a chemoattractant)

Procedure:

-

Prepare Transwell Inserts:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

-

Cell Seeding:

-

Harvest and resuspend lung cancer cells in serum-free medium containing a sub-lethal concentration of this compound.

-

Seed the cells into the upper chamber of the Transwell inserts.

-

-

Incubation:

-

Add complete medium with FBS to the lower chamber to act as a chemoattractant.

-

Incubate for 24-48 hours.

-

-

Staining and Quantification:

-

Remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several microscopic fields to quantify invasion.

-

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and other relevant signaling pathways in response to this compound treatment.

Materials:

-

Lung cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-